5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and reaction conditions is crucial to ensure the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-thiophenecarboxylic acid
- 3-(Difluoromethyl)-2-thiophenecarboxylic acid
- 5-(Trifluoromethyl)-3-methylthiophene-2-carboxylic acid
Uniqueness
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial , antifungal , and anti-inflammatory properties. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its effectiveness in biological systems.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been found to inhibit d-amino acid oxidase (DAO), a flavoenzyme implicated in various physiological processes, including neurotransmitter metabolism. SAR studies suggest that small substituents on the thiophene ring are well tolerated, enhancing inhibitory potency against DAO .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiophene ring significantly affect biological activity. For instance:
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
1a | None | 7.8 | DAO Inhibition |
1b | 5-Fluoro | 0.09 | Enhanced DAO Inhibition |
1c | 5-Chloro | 0.36 | Enhanced DAO Inhibition |
1d | 5-Bromo | - | Improved Activity |
1e | 5-Methyl | - | Comparable Activity |
These findings suggest that specific substitutions can lead to significant improvements in inhibitory potency against DAO, indicating potential for drug design .
Antimicrobial Activity
A study evaluated the antimicrobial properties of compounds similar to this compound, demonstrating efficacy against various bacterial strains. The presence of the difluoromethyl group was particularly noted for enhancing bioactivity compared to non-fluorinated analogs.
Cancer Therapy Potential
Further research suggests potential applications in cancer therapy. Compounds with similar structures have shown promise as inhibitors in cancer models by targeting metabolic pathways crucial for tumor growth. For example, the inhibition of fatty acid synthase (FASN) has been linked to reduced viability in cancer cells, showcasing a pathway through which this compound might exert therapeutic effects .
Properties
Molecular Formula |
C7H6F2O2S |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2,6H,1H3,(H,10,11) |
InChI Key |
NXJNKFYSKSFSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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